(E)-4-(4-(2-fluoroethyl)piperazin-1-yl)-4-oxobut-2-enoic acid
Overview
Description
(E)-4-(4-(2-fluoroethyl)piperazin-1-yl)-4-oxobut-2-enoic acid is a useful research compound. Its molecular formula is C10H15FN2O3 and its molecular weight is 230.24 g/mol. The purity is usually 95%.
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Scientific Research Applications
Piperazine Derivatives and Their Broad Therapeutic Potential
Piperazine derivatives, including the specific compound mentioned, have been explored for their wide-ranging therapeutic applications. These compounds have been integrated into the development of drugs with diverse pharmacological actions such as antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, cardio-protective agents, anti-inflammatory, and imaging agents. A systematic review highlighted the significance of slight modifications to the piperazine nucleus, which could substantially alter the medicinal potential of the resulting molecules. The flexibility of piperazine as a pharmacophore has been emphasized, suggesting its importance in drug discovery for various diseases. This versatility underlines the compound's role in the ongoing exploration of novel therapeutic agents (Rathi et al., 2016).
Synthesis and Evaluation of Ligands for D2-like Receptors
The compound's relevance extends to the synthesis and evaluation of ligands targeting D2-like receptors, critical in the pharmacotherapy of neuropsychiatric disorders. Research indicates that arylalkyl substituents, akin to those found in the compound , can enhance the potency and selectivity of agents at D2-like receptors. These findings suggest the potential of piperazine derivatives, through careful structural modification, to develop more effective treatments for conditions such as schizophrenia and depression (Sikazwe et al., 2009).
Insights into Cytoprotection with Metabolic Agents
Additionally, the compound has been implicated in research focusing on cytoprotection and the treatment of angina pectoris, showcasing the metabolic protective effects of piperazine derivatives. These studies have shed light on the mechanisms of action underlying the anti-ischemic effects of such compounds, without major impacts on hemodynamics or myocardial oxygen consumption. This suggests a promising avenue for developing novel therapeutic strategies for cardiovascular diseases, emphasizing the metabolic modulation aspects of piperazine derivatives (Cargnoni et al., 1999).
Properties
IUPAC Name |
(E)-4-[4-(2-fluoroethyl)piperazin-1-yl]-4-oxobut-2-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15FN2O3/c11-3-4-12-5-7-13(8-6-12)9(14)1-2-10(15)16/h1-2H,3-8H2,(H,15,16)/b2-1+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMFPQJSTNMQOHO-OWOJBTEDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCF)C(=O)C=CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1CCF)C(=O)/C=C/C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15FN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
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